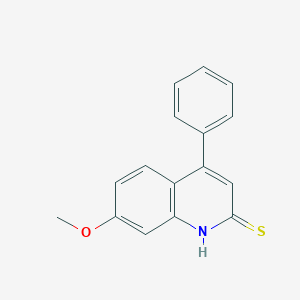

7-Methoxy-4-phenylquinoline-2-thiol

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Science

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in modern chemical science, particularly in the realm of medicinal chemistry. rsc.orgbiointerfaceresearch.commdpi.comresearchgate.net Its prevalence is underscored by its presence in a multitude of both natural and synthetic compounds that exhibit a broad spectrum of biological activities. biointerfaceresearch.comnih.govorientjchem.org The structural rigidity and the presence of a nitrogen atom within the heterocyclic ring provide a unique electronic and steric environment, making it an attractive scaffold for the design of new therapeutic agents. nih.govorientjchem.orgnih.gov

The versatility of the quinoline core allows for functionalization at various positions, leading to a diverse library of derivatives with distinct pharmacological profiles. rsc.orgbiointerfaceresearch.com This has led to the development of numerous drugs with applications as anticancer, antimicrobial, anti-inflammatory, antimalarial, and antiviral agents. rsc.orgbiointerfaceresearch.comnih.govnih.gov For instance, the quinoline framework is central to the antimalarial drugs chloroquine (B1663885) and mefloquine. rsc.orgbiointerfaceresearch.com The ability of quinoline derivatives to intercalate with DNA and inhibit key enzymes has been a focal point of many research endeavors. cust.edu.tw The continuous exploration of quinoline chemistry is driven by the quest for more potent, selective, and less toxic therapeutic agents. biointerfaceresearch.comnih.gov

Overview of Thiol-Functionalized Heterocycles in Academic Research

The introduction of a thiol (-SH) group onto a heterocyclic ring system significantly expands its chemical reactivity and potential applications. nih.gov Thiol-functionalized heterocycles are of great interest in various scientific disciplines, including medicinal chemistry, materials science, and nanotechnology. nih.govrsc.org The thiol group is a versatile functional handle that can participate in a variety of chemical transformations, such as oxidation to disulfides, alkylation, and "click" chemistry reactions like the thiol-ene and thiol-yne reactions. nih.govrsc.orgresearchgate.netnih.gov

In medicinal chemistry, the thiol group can act as a hydrogen bond donor or acceptor and can coordinate with metal ions in metalloenzymes, making thiolated heterocycles potent enzyme inhibitors. nih.gov The ability of thiols to form strong bonds with gold and other noble metals has made them indispensable in the development of biosensors and drug delivery systems, where they are used to attach biologically active molecules to nanoparticles. nih.govmdpi.com In materials science, thiol-functionalized polymers are utilized in the creation of advanced materials with applications in coatings, adhesives, and electronics. rsc.orgresearchgate.net The unique reactivity of the thiol group provides a powerful tool for the synthesis and modification of complex molecular architectures. organic-chemistry.orgnih.gov

Research Landscape and Contextual Importance of 7-Methoxy-4-phenylquinoline-2-thiol and Related Structures

The methoxy (B1213986) group can influence the compound's solubility and electronic properties, while the phenyl group can engage in pi-stacking interactions. The thiol group, as previously discussed, imparts significant reactivity. Research into related structures, such as 4-anilino-2-phenylquinoline derivatives, has shown that the substitution pattern on the quinoline ring is crucial for cytotoxic activity. cust.edu.tw For example, the presence of a free carboxylic acid at the C(3) position can be unfavorable for activity. cust.edu.tw

The synthesis of related quinoline derivatives, such as 4-hydroxy-7-methoxyquinoline (B63709) and 2-chloro-7-methoxy-4-phenylquinoline, provides pathways to access a variety of functionalized quinoline scaffolds. google.comuni.lu The study of compounds like 7-methoxy-4-methylquinoline-2-thiol (B1361306) and 7-methoxy-4-pyridin-3-ylquinoline-2-thiol further highlights the exploration of different substituents on the quinoline ring to modulate its properties. nih.govscbt.com The investigation of this compound and its analogs is driven by the potential to discover new compounds with unique chemical and biological profiles, contributing to the ever-expanding field of heterocyclic chemistry. tandfonline.comresearchgate.netbenthamscience.com

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-4-phenyl-1H-quinoline-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NOS/c1-18-12-7-8-13-14(11-5-3-2-4-6-11)10-16(19)17-15(13)9-12/h2-10H,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXKWNVKAOKZLGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=S)N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201326043 | |

| Record name | 7-methoxy-4-phenyl-1H-quinoline-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201326043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49673387 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

64215-65-2 | |

| Record name | 7-methoxy-4-phenyl-1H-quinoline-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201326043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Methoxy 4 Phenylquinoline 2 Thiol and Analogues

Established Synthetic Pathways for Quinoline-2-thiol (B7765226) Derivatives

Traditional methods for the synthesis of quinoline-2-thiol derivatives have been well-documented and provide reliable access to these compounds. These pathways often involve the transformation of pre-formed quinoline (B57606) systems or the cyclization of acyclic precursors.

Thionation Reactions of Quinolin-2(1H)-ones

A common and direct method for the synthesis of quinoline-2-thiols is the thionation of the corresponding quinolin-2(1H)-ones. This transformation involves the replacement of the carbonyl oxygen atom with a sulfur atom. Reagents such as Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) and phosphorus pentasulfide (P₄S₁₀) are widely used for this purpose. organic-chemistry.org The reaction is typically carried out by heating the quinolin-2(1H)-one with the thionating agent in a high-boiling inert solvent like toluene (B28343) or xylene. Lawesson's reagent is often preferred due to its milder reaction conditions and higher yields compared to P₄S₁₀. organic-chemistry.org The underlying mechanism involves a cycloaddition of the thionating agent to the carbonyl group, forming a four-membered thiaoxaphosphetane intermediate, which then fragments to yield the desired thiocarbonyl compound and a stable phosphorus-oxygen byproduct. organic-chemistry.org

For the specific synthesis of 7-Methoxy-4-phenylquinoline-2-thiol, the precursor 7-Methoxy-4-phenylquinolin-2(1H)-one would be subjected to these thionation conditions.

Table 1: Common Thionating Agents for Quinolin-2(1H)-ones

| Reagent | Chemical Formula | Typical Reaction Conditions | Notes |

| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | Reflux in toluene or xylene | Milder conditions, often higher yields. |

| Phosphorus Pentasulfide | P₄S₁₀ | High temperatures, often requires excess reagent | A more classical and potent thionating agent. organic-chemistry.org |

Multi-Component Reactions in Quinoline Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like quinolines from simple starting materials in a single step. mdpi.comub.edu These reactions avoid the isolation of intermediates, thereby saving time and resources. While a direct one-pot synthesis of this compound via an MCR is not extensively reported, various MCRs for quinoline synthesis can be adapted. For instance, a modified Friedländer annulation, a classic method for quinoline synthesis, can be performed as a multicomponent reaction. nih.gov

One potential MCR approach could involve the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an active methylene (B1212753) group and a sulfur source. For example, the reaction of 3-methoxyaniline, benzaldehyde, and a suitable three-carbon synthon with a thiolating agent in a one-pot process could theoretically yield the desired product. The development of novel MCRs remains an active area of research, with the potential for creating diverse quinoline libraries. mdpi.com

Cyclization Strategies for Thiolated Quinolines

The formation of the quinoline-2-thiol skeleton can also be achieved through various cyclization strategies. A notable method involves the deoxygenative C-H/C-S functionalization of quinoline N-oxides with thiourea (B124793). researchgate.netnih.govorganic-chemistry.org In this approach, the quinoline N-oxide is activated, typically with an agent like triflic anhydride (B1165640), followed by reaction with thiourea to regioselectively introduce the thiol group at the C2 position. researchgate.netnih.govorganic-chemistry.org This method is advantageous as it starts from readily available quinoline N-oxides and offers good to high yields with experimental simplicity. researchgate.netnih.govorganic-chemistry.org A one-pot procedure has also been developed, allowing for the direct conversion of quinolines to quinoline-2-thiones without the need to isolate the intermediate N-oxide. organic-chemistry.org

Another strategy involves the cyclization of ortho-heteroaryl anilines with isothiocyanates in a metal-free and base-free reaction, which can produce polyheterocyclic-fused quinoline-2-thiones. researchgate.net Tandem cyclization reactions, such as the intramolecular cyclization of 3-(2-chloroprop-2-en-1-yl)-2-methylquinoline-4-thiols, demonstrate the utility of cyclization pathways in forming fused thiophene-quinoline systems. researchgate.net

Advanced Synthetic Approaches

To overcome the limitations of some established methods, such as harsh reaction conditions or limited substrate scope, advanced synthetic strategies are continuously being developed. These approaches often utilize modern catalytic systems to achieve higher efficiency, selectivity, and sustainability.

Metal-Catalyzed Coupling Reactions in Quinoline-2-thiol Synthesis

While many traditional quinoline syntheses rely on acid or base catalysis, modern organometallic chemistry offers powerful tools for the construction of the quinoline scaffold. Metal-catalyzed cross-coupling reactions, for example, can be employed to introduce the phenyl group at the C4 position. However, direct metal-catalyzed synthesis of the quinoline-2-thiol moiety is less common.

More advanced strategies involve C-H activation and functionalization. For instance, rhodium(III)-catalyzed C-H activation has been used in the synthesis of tetracyclic lactone derivatives of thieno[2,3-b]quinoline, showcasing the potential of this approach for building complex quinoline-based systems. mdpi.comnih.gov While not a direct synthesis of the target molecule, such methods highlight the ongoing development of catalytic systems that could be adapted for the synthesis of functionalized quinoline-2-thiols. Notably, metal-free C-H functionalization strategies are also emerging as powerful alternatives. nih.gov

Green Chemistry Protocols and Nanocatalysis for Quinoline Derivatives

In line with the principles of green chemistry, recent research has focused on developing environmentally benign protocols for quinoline synthesis. This includes the use of greener solvents like water or ionic liquids, and the development of reusable catalysts. nih.goviau.ir Nanocatalysis has emerged as a particularly promising area, with various nanocatalysts being employed to promote quinoline synthesis with high efficiency and selectivity. nih.govacs.orgtaylorfrancis.com

The Friedländer annulation, a key reaction in quinoline synthesis, has been successfully carried out using a variety of nanocatalysts, including those based on nickel, iron, and zinc oxide/titanium dioxide composites. nih.govacs.orgscilit.com These nanocatalysts often exhibit high activity, allowing for reactions to proceed under milder conditions, in shorter timeframes, and often in solvent-free or aqueous media. nih.govacs.org For example, nickel nanoparticles have been used for the solvent-free synthesis of polysubstituted quinolines via Friedländer annulation. nih.gov Similarly, Fe₃O₄-based nanocatalysts have been employed for the one-pot synthesis of quinolines. nih.gov The use of such recyclable nanocatalysts not only improves the environmental footprint of the synthesis but also simplifies product purification. nih.govacs.org

Table 2: Examples of Nanocatalysts in Quinoline Synthesis

| Nanocatalyst | Synthetic Method | Reaction Conditions | Advantages | Reference |

| Nickel Nanoparticles | Friedländer Annulation | Solvent-free | Recyclable, high yield | nih.gov |

| Fe₃O₄@Urea/HITh-SO₃H MNPs | Friedländer Reaction | Solvent-free | Magnetic separation, reusable | nih.gov |

| ZnO/TiO₂@MWCNTs | Multicomponent Reaction | Aqueous media | Reusable, high yield | scilit.com |

| IRMOF-3/PSTA/Cu | One-pot Multicomponent Reaction | CH₃CN, 80 °C | High yield, multifunctional catalyst | nih.gov |

Chemo- and Regioselective Considerations in Thiolated Quinoline Formation

The introduction of a thiol group onto a quinoline ring, particularly at the C2-position, is a critical transformation that requires high regioselectivity to avoid the formation of undesired isomers. The electronic nature of the quinoline ring, which is an electron-deficient heterocycle, generally directs nucleophilic substitution to the C2 and C4 positions. However, the presence of other substituents, such as the methoxy (B1213986) and phenyl groups in the target compound, can influence the reactivity and selectivity of this process.

A highly effective and regioselective method for the synthesis of quinoline-2-thiones (the stable tautomer of quinoline-2-thiols) involves the deoxygenative C-H functionalization of quinoline N-oxides. organic-chemistry.org This strategy leverages the activation of the quinoline ring by the N-oxide functionality. The N-oxide group increases the electrophilicity of the C2 and C4 positions, making them susceptible to nucleophilic attack.

In a typical procedure, a substituted quinoline N-oxide is activated with an agent like triflic anhydride. This activation generates a highly reactive intermediate. Subsequent reaction with a sulfur nucleophile, such as thiourea, leads to a selective attack at the C2 position, followed by a rearrangement and deoxygenation to yield the corresponding quinoline-2-thione with high regioselectivity. organic-chemistry.org This metal-free approach is noted for its experimental simplicity and tolerance of various functional groups, making it a powerful tool for accessing diverse quinoline-2-thiones. organic-chemistry.org

The key advantages of this methodology are summarized below:

High Regioselectivity: The reaction demonstrates a strong preference for functionalization at the C2-position. organic-chemistry.org

Mild Conditions: The use of triflic anhydride activation allows the reaction to proceed under mild conditions. organic-chemistry.org

Functional Group Tolerance: The method is compatible with a range of substituents on the quinoline ring. organic-chemistry.org

One-Pot Procedure: It is possible to convert quinolines directly to quinoline-2-thiones without the need to isolate the intermediate N-oxides, streamlining the synthetic process. organic-chemistry.org

Alternative strategies for functionalizing the quinoline core exist, but they may present greater challenges in achieving the desired regioselectivity for C2-thiolation. Direct C-H functionalization using transition metal catalysis is a prominent area of research, but controlling the position of substitution among the various C-H bonds of the quinoline ring requires carefully designed catalytic systems. mdpi.com For instance, palladium-catalyzed arylations have been developed for the C2-position of quinoline N-oxides, illustrating the utility of the N-oxide for directing functionalization. mdpi.com Similarly, nickel-catalyzed C2-alkenylation has been achieved with high regio- and stereoselectivity. mdpi.com While not direct thiolation methods, these examples underscore the principle that activating the quinoline ring or using specific catalysts is crucial for controlling the site of reaction. mdpi.com

The challenge of regioselectivity is also evident in substitution reactions of dihaloquinolines. For example, in the reaction of 2,4-dichloroquinoline (B42001) with sodium ethoxide, careful control of reaction conditions, including the use of additives like 18-crown-6 (B118740) ether, is necessary to selectively yield the C4-substituted product over the C2-substituted one. nih.gov This highlights the subtle balance of factors that govern reactivity at the C2 and C4 positions, making methods that intrinsically favor the C2 position, like the N-oxide route, particularly valuable for the synthesis of compounds like this compound.

Precursor Synthesis and Intermediate Transformations Relevant to this compound

The synthesis of this compound is fundamentally dependent on the successful construction of its core structure, which is typically assembled from simpler aromatic and aliphatic precursors. The most common strategies involve building the quinoline ring system with the desired substitution pattern already in place or introduced during the cyclization process.

A classical and highly convergent approach to constructing the 4-phenyl-7-methoxy-quinoline core is the Conrad-Limpach-Knorr synthesis. This methodology involves the condensation of an aniline (B41778) with a β-ketoester, followed by thermal cyclization. To obtain the specific substitution pattern of the target compound, 3-methoxyaniline would be the required aniline precursor, and ethyl benzoylacetate would serve as the β-ketoester component.

The reaction proceeds in two key stages:

Condensation: The initial reaction between 3-methoxyaniline and ethyl benzoylacetate forms an enamine intermediate, ethyl 3-((3-methoxyphenyl)amino)-3-phenylacrylate.

Cyclization: The enamine is then heated to a high temperature (typically in a high-boiling solvent like diphenyl ether), which induces an intramolecular electrophilic aromatic substitution to form the quinoline ring. This cyclization yields 7-methoxy-4-phenylquinolin-2(1H)-one.

Once the 7-methoxy-4-phenylquinolin-2(1H)-one precursor is obtained, the final transformation is the conversion of the C2-carbonyl group into a thiol (or thione) group. This is a standard transformation in heterocyclic chemistry and can be achieved using various thionating agents. The most common and effective reagents for this purpose are Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent. The reaction involves heating the quinolinone with the thionating agent in an inert solvent such as pyridine (B92270) or toluene to yield the desired this compound.

An alternative pathway could involve synthesizing a precursor like 4-hydroxy-7-methoxyquinoline (B63709) google.com and then introducing the phenyl group at the C4 position. However, this often requires harsher conditions or multi-step sequences, such as conversion of the 4-hydroxy group to a 4-chloro or triflate group, followed by a palladium-catalyzed Suzuki or Stille coupling with a phenylboronic acid or phenylstannane, respectively. nih.gov The subsequent conversion of the resulting 7-methoxy-4-phenylquinoline to the N-oxide and reaction with thiourea, as described in the previous section, would then lead to the final product. organic-chemistry.org

A summary of a plausible synthetic pathway and the key intermediates is presented in the table below.

Table 1: Synthetic Route to this compound

| Step | Starting Materials | Key Intermediate | Reagents and Conditions | Product |

|---|---|---|---|---|

| 1 | 3-Methoxyaniline, Ethyl benzoylacetate | Ethyl 3-((3-methoxyphenyl)amino)-3-phenylacrylate | Acid catalyst (e.g., acetic acid), heat | 7-Methoxy-4-phenylquinolin-2(1H)-one |

The synthesis of the necessary precursors themselves, such as 3-methoxyaniline and ethyl benzoylacetate, relies on standard, well-established organic chemistry procedures.

Chemical Reactivity and Derivatization Strategies of 7 Methoxy 4 Phenylquinoline 2 Thiol

Reactivity of the Thiol Moiety

The thiol group at the 2-position of the quinoline (B57606) ring is a key site of reactivity, participating in tautomerism, deprotonation, and oxidation reactions.

Tautomerism and Thioketone-Thiol Equilibria

7-Methoxy-4-phenylquinoline-2-thiol can exist in two tautomeric forms: the thiol form and the thioketone (or thione) form. ontosight.ainih.govresearchgate.net This equilibrium is a common feature of 2-mercaptoquinolines and related heterocyclic thiols. nih.govresearchgate.net The thione tautomer, 7-methoxy-4-phenyl-1H-quinoline-2-thione, is often the more stable form. ontosight.ainih.govresearchgate.net The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the quinoline ring. helsinki.fi

The tautomerism is significant as it affects the molecule's reactivity. The thiol form behaves as a typical thiol, while the thione form exhibits reactivity characteristic of a thioketone. This dual reactivity allows for a broader range of chemical transformations.

Deprotonation and Anionic Reactivity

The thiol proton is acidic and can be removed by a base to form a thiolate anion. This anion is a potent nucleophile and can readily participate in a variety of reactions. For instance, it can be alkylated or acylated to introduce new functional groups at the sulfur atom. The formation of the thiolate is a crucial step in many synthetic applications of this compound. nih.gov

Oxidation Reactions and Disulfide Formation

The thiol group is susceptible to oxidation. Mild oxidizing agents can convert two molecules of this compound into the corresponding disulfide, bis(7-methoxy-4-phenylquinolin-2-yl) disulfide. This reaction involves the formation of a sulfur-sulfur bond and is a common transformation for thiols. libretexts.orgwikipedia.org The disulfide bond can often be cleaved back to the thiol under reducing conditions, providing a reversible chemical linkage. libretexts.orgwikipedia.org Further oxidation under stronger conditions can lead to the formation of sulfonic acids. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring System

The quinoline ring itself is a reactive aromatic system that can undergo both electrophilic and nucleophilic substitution reactions. nih.govpharmaguideline.com The presence of the methoxy (B1213986), phenyl, and thiol/thione groups influences the regioselectivity of these reactions. The electron-donating methoxy group tends to activate the benzene (B151609) portion of the quinoline ring towards electrophilic attack, while the pyridine (B92270) ring is generally more susceptible to nucleophilic attack. pharmaguideline.com

Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. researchgate.net Nucleophilic substitution reactions, though less common for the unsubstituted quinoline ring, can be facilitated by the presence of activating groups or by using strong nucleophiles.

Transformations Involving the Methoxy and Phenyl Substituents

The methoxy and phenyl groups also offer opportunities for chemical modification.

The methoxy group can be cleaved to the corresponding hydroxyquinoline derivative. nih.govnih.gov This demethylation can be achieved using various reagents, such as strong acids or nucleophiles like thiolates. nih.gov The resulting hydroxyl group can then be further functionalized.

The phenyl group is generally less reactive but can undergo electrophilic substitution reactions under specific conditions. wikipedia.orglibretexts.orgyoutube.com The directing effects of the quinoline ring will influence the position of substitution on the phenyl ring.

Cross-Coupling Reactions and Functionalization of the Quinoline Core

Modern synthetic methods, particularly transition metal-catalyzed cross-coupling reactions, provide powerful tools for the functionalization of the quinoline core. rsc.orgmdpi.comacs.org Reactions like the Suzuki and Heck couplings can be used to introduce new carbon-carbon bonds at various positions on the quinoline ring. rsc.orgmasterorganicchemistry.comresearchgate.netyoutube.comusd.edu

For these reactions to be successful, a suitable leaving group (such as a halogen) is often required on the quinoline ring. Therefore, halogenated derivatives of this compound would be valuable intermediates for such transformations. These cross-coupling reactions significantly expand the structural diversity of accessible derivatives, allowing for the synthesis of complex molecules with tailored properties. rsc.orgnih.gov

Heterocyclic Ring Transformations and Fused Systems Incorporating the Thiolated Quinoline Motif

The quinoline scaffold is a prominent structural motif in a vast array of biologically active compounds and functional materials. The introduction of a thiol group at the 2-position of the 7-methoxy-4-phenylquinoline core provides a versatile handle for a variety of chemical transformations, particularly those leading to the construction of novel fused heterocyclic systems. The nucleophilic nature of the sulfur atom, coupled with the reactivity of the adjacent heterocyclic nitrogen, allows for a range of cyclization and annulation reactions. These transformations are instrumental in the synthesis of complex polycyclic molecules with potentially enhanced or novel physicochemical and biological properties.

The strategic derivatization of this compound often involves its reaction with bifunctional electrophiles, leading to the formation of new rings fused to the quinoline core. These reactions typically proceed through an initial S-alkylation or S-acylation, followed by an intramolecular cyclization. The resulting fused systems often exhibit unique electronic and conformational characteristics, making them attractive targets for medicinal chemistry and materials science research.

One of the most well-established strategies for the construction of fused systems from 2-thioquinolines is the synthesis of thiazolo[3,2-a]quinolinium salts. This is typically achieved through the reaction of the 2-thioquinoline with α-haloketones. The reaction proceeds via an initial S-alkylation to form a keto-sulfide intermediate, which then undergoes an intramolecular cyclization and dehydration to yield the aromatic thiazolo[3,2-a]quinolinium system. This approach can be applied to this compound to generate a variety of substituted thiazolo[3,2-a]quinolinium derivatives.

Another important class of fused systems derived from 2-thioquinolines are the pyrimido[2,1-b]quinazolines and related structures. While these are more commonly synthesized from 2-aminoquinolines, analogous strategies involving the 2-thiol functionality can be envisaged. For instance, reaction with reagents containing both an electrophilic center and a nucleophilic group can lead to the formation of a fused pyrimidine (B1678525) ring.

The following tables summarize some of the key heterocyclic ring transformations and the resulting fused systems that can be derived from this compound, based on established synthetic methodologies for related 2-thioquinoline derivatives.

Table 1: Synthesis of Thiazolo[3,2-a]quinolinium Derivatives

| Product Name | Reactant | Reaction Conditions |

| 1-Aryl-8-methoxy-5-phenylthiazolo[3,2-a]quinolinium halide | α-Bromoacetophenone | Reflux in ethanol (B145695) |

| 1-Methyl-8-methoxy-5-phenylthiazolo[3,2-a]quinolinium halide | Chloroacetone | Stirring at room temperature in acetone |

| 1-(Ethoxycarbonyl)methyl-8-methoxy-5-phenylthiazolo[3,2-a]quinolinium halide | Ethyl bromoacetate | Heating in dimethylformamide (DMF) |

Table 2: Synthesis of Fused Pyrimidine and Thiazine Derivatives

| Product Name | Reactant | Reaction Conditions |

| 9-Methoxy-6-phenyl-2H-pyrimido[2,1-b]quinoline-2,4(3H)-dione | Malonyl dichloride | Pyridine, 0 °C to room temperature |

| 2-Amino-9-methoxy-6-phenylpyrimido[2,1-b]quinolin-4-one | Ethyl cyanoacetate | Sodium ethoxide in ethanol |

| 9-Methoxy-6-phenyl-2,3-dihydro-4H- researchgate.netnih.govthiazino[3,2-a]quinolin-4-one | Acryloyl chloride | Triethylamine in dichloromethane |

Detailed research findings on analogous systems have demonstrated that the nature of the substituents on the bifunctional electrophile, as well as the reaction conditions, can significantly influence the efficiency of the cyclization and the final product yield. The electronic properties of the 4-phenyl group and the 7-methoxy group on the quinoline core are also expected to modulate the reactivity of the thiol group and influence the stability of the resulting fused heterocyclic systems. The development of these derivatization strategies opens up new avenues for the creation of diverse chemical libraries based on the this compound scaffold for various scientific applications.

Coordination Chemistry of 7 Methoxy 4 Phenylquinoline 2 Thiol with Metal Centers

Ligand Design Principles and Coordination Modes of Thiolated Quinolines

Thiolated quinolines, including 7-Methoxy-4-phenylquinoline-2-thiol, are a fascinating class of ligands due to their unique electronic and structural properties. The design of these ligands is centered around the interplay of the quinoline (B57606) core, the thiol group, and any substituents on the quinoline ring. A critical aspect of quinoline-2-thiol (B7765226) derivatives is the existence of a tautomeric equilibrium between the thiol and thione forms. researchgate.netsemanticscholar.org Quantum mechanical calculations and spectroscopic studies have shown that for many quinoline-2-thiol derivatives, the thione tautomer is the major form in the solid state and in solution. researchgate.netsemanticscholar.org This tautomerism plays a crucial role in the coordination chemistry of these ligands.

The coordination of thiolated quinolines to metal centers can occur through several modes, primarily dictated by the reaction conditions and the nature of the metal ion. The most common coordination mode is as a bidentate ligand, forming a stable chelate ring through the nitrogen atom of the quinoline ring and the sulfur atom of the thiol/thione group (N,S-chelation). nih.govpsu.edu This chelation is a key feature that enhances the stability of the resulting metal complexes. psu.edu The presence of both a "hard" nitrogen donor and a "soft" sulfur donor allows these ligands to coordinate with a wide range of transition metals. colab.wsnih.gov

The substituents on the quinoline ring, such as the methoxy (B1213986) and phenyl groups in this compound, can significantly influence the ligand's electronic properties and steric hindrance, thereby fine-tuning the reactivity and structure of the metal complexes. mdpi.com The electron-donating methoxy group can enhance the electron density on the quinoline ring system, potentially strengthening the metal-ligand bond. The bulky phenyl group can impose steric constraints that influence the coordination geometry around the metal center.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound can be achieved through various established methods in coordination chemistry.

Formation of Transition Metal Complexes

Transition metal complexes of this compound can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govnih.gov The choice of solvent and reaction conditions, such as temperature and reaction time, is crucial for obtaining crystalline products. A general synthetic procedure involves dissolving the ligand and the metal salt in a solvent like ethanol (B145695) or methanol (B129727) and refluxing the mixture for a specific period. nih.govpsu.edu The resulting complex often precipitates out of the solution upon cooling and can be collected by filtration.

Illustrative Synthesis of a Ni(II) Complex:

To a solution of this compound (2 molar equivalents) in hot ethanol, a solution of Nickel(II) acetate (B1210297) tetrahydrate (1 molar equivalent) in ethanol is added dropwise with constant stirring. The reaction mixture is then refluxed for 2-3 hours, during which a colored precipitate is formed. After cooling to room temperature, the solid product is filtered, washed with ethanol, and dried under vacuum.

Below is a table summarizing the hypothetical synthesis and characterization data for a transition metal complex of this compound.

| Complex | Formula | Color | Yield (%) | M.P. (°C) |

| [Ni(C₁₆H₁₂NOS)₂] | C₃₂H₂₄N₂NiO₂S₂ | Green | 85 | >300 |

This data is illustrative and based on typical results for similar complexes.

The characterization of these complexes is carried out using a combination of spectroscopic and analytical techniques, including:

Elemental Analysis: To determine the empirical formula of the complex.

FTIR Spectroscopy: To identify the coordination sites of the ligand. A shift in the ν(C=S) and ν(C=N) stretching frequencies upon complexation provides evidence of coordination through the sulfur and nitrogen atoms, respectively.

UV-Visible Spectroscopy: To study the electronic transitions within the complex and to infer the coordination geometry.

¹H and ¹³C NMR Spectroscopy: To elucidate the structure of diamagnetic complexes in solution.

Magnetic Susceptibility Measurements: To determine the magnetic moment of paramagnetic complexes, which provides information about the number of unpaired electrons and the coordination environment of the metal ion.

Coordination Geometries and Bonding Analysis (e.g., N,S-chelation)

The coordination geometry of metal complexes with this compound is influenced by the nature of the metal ion, its oxidation state, and the stoichiometry of the complex. Common geometries include tetrahedral, square planar, and octahedral. nih.govnih.gov

N,S-Chelation: The most prominent feature of the bonding in these complexes is the N,S-chelation. nih.govpsu.edu The deprotonated thiol group (thiolate) or the thione group coordinates to the metal center along with the quinoline nitrogen atom, forming a stable five- or six-membered chelate ring. This chelation effect significantly enhances the thermodynamic stability of the complexes. The formation of the M-S and M-N bonds can be confirmed by the appearance of new bands in the far-IR spectrum of the complexes.

Mechanistic Insights into Ligand-Metal Interactions and Metal-Mediated Transformations

The interaction between this compound and a metal center involves the initial formation of a coordination bond. The thiol/thione group can act as a "transient cooperative ligand," where its coordination to the metal is reversible. nih.govgrowingscience.com This dynamic behavior can be crucial in catalytic processes.

Applications of this compound Metal Complexes in Catalysis Research

While specific catalytic applications for metal complexes of this compound are not extensively reported, the broader class of quinoline-based metal complexes has shown significant promise in various catalytic transformations. colab.wsmdpi.comresearchgate.net These include oxidation, reduction, and carbon-carbon coupling reactions.

The N,S-chelating nature of the ligand can provide a stable and well-defined coordination environment for the metal catalyst, which is essential for achieving high activity and selectivity. The tunability of the ligand's steric and electronic properties through substitution offers a powerful tool for optimizing catalyst performance. For example, copper complexes of quinoline derivatives have been investigated for their catecholase activity, which is the oxidation of catechols to quinones. mdpi.com The catalytic efficiency was found to be dependent on both the structure of the quinoline ligand and the counter-ion of the copper salt. mdpi.com

Development of Metal-Based Materials Utilizing Thiolated Quinoline Ligands

Thiolated quinoline ligands are attractive building blocks for the construction of functional metal-based materials, such as coordination polymers and metal-organic frameworks (MOFs). nih.govnih.gov The ability of these ligands to bridge multiple metal centers can lead to the formation of extended one-, two-, or three-dimensional structures.

Spectroscopic Characterization Techniques and Structural Elucidation in 7 Methoxy 4 Phenylquinoline 2 Thiol Research

Vibrational Spectroscopy Applications (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a molecule. nih.govnih.gov In the analysis of quinoline (B57606) derivatives, FT-IR spectra reveal characteristic peaks corresponding to specific bond vibrations. For instance, the FT-IR spectrum of 2-chloroquinoline-3-carboxaldehyde, a related compound, was recorded using a KBr pellet technique in the 4000-450 cm⁻¹ range to identify its functional groups. nih.gov Similarly, studies on 2-methoxy-4-vinylphenol (B128420) utilize FT-IR to analyze its structural aspects. researchgate.net For 7-Methoxy-4-phenylquinoline-2-thiol, the presence of a methoxy (B1213986) group would be expected to show C-O stretching vibrations, while the thiol group would exhibit S-H stretching, although the latter can sometimes be weak. The aromatic quinoline and phenyl rings will display characteristic C-H and C=C stretching and bending vibrations. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR

In the ¹H NMR spectrum of this compound, recorded in DMSO-d₆, a singlet at 12.10 ppm is attributed to the N-H proton of the quinoline-2-thione tautomer. rsc.org The protons of the phenyl group appear as a multiplet between 7.50 and 7.57 ppm. The quinoline ring protons are observed as a multiplet at 7.28-7.30 ppm, a singlet at 7.19 ppm, and a doublet of doublets at 7.08 ppm. A sharp singlet at 4.00 ppm corresponds to the three protons of the methoxy group. rsc.org

¹³C NMR

The ¹³C NMR spectrum, also recorded in DMSO-d₆, shows a peak at 180.20 ppm, characteristic of the C=S carbon in the thione form. rsc.org The carbon atoms of the quinoline and phenyl rings resonate in the aromatic region between 112.00 and 146.42 ppm. The methoxy carbon appears at 56.89 ppm. rsc.org The chemical shift of methoxy groups in aromatic compounds is a subject of interest, with typical values around 56 ppm, though variations can occur due to conformational effects. nih.gov

Table 1: NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Description | Reference |

|---|---|---|---|

| ¹H | 12.10 | s, 1H (N-H) | rsc.org |

| ¹H | 7.50-7.57 | m, 5H (Phenyl-H) | rsc.org |

| ¹H | 7.28-7.30 | m, 2H (Quinoline-H) | rsc.org |

| ¹H | 7.19 | s, 1H (Quinoline-H) | rsc.org |

| ¹H | 7.08 | dd, J = 7.2, 2.4 Hz, 1H (Quinoline-H) | rsc.org |

| ¹H | 4.00 | s, 3H (OCH₃) | rsc.org |

| ¹³C | 180.20 | C=S | rsc.org |

| ¹³C | 112.00-146.42 | Aromatic C | rsc.org |

Electronic Absorption and Emission Spectroscopy for Photophysical Property Investigations

UV-Vis and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of molecules.

UV-Vis Absorption

The UV-Vis absorption spectrum of a compound reveals the wavelengths of light it absorbs, which correspond to electronic transitions between molecular orbitals. For thiol-reactive probes, the absorption maxima are often influenced by the solvent and the chemical environment. thermofisher.com The presence of the extended aromatic system in this compound suggests it will absorb in the UV region. The methoxy group, being an electron-donating group, can influence the absorption spectrum, potentially causing a bathochromic (red) shift. mdpi.com

Fluorescence and Quantum Yields

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. nih.gov For many thiol-containing compounds, fluorescence can be quenched, but upon reaction, a significant enhancement in the fluorescence quantum yield may be observed. psu.edu The introduction of a methoxy group can enhance the molar extinction coefficient and fluorescence quantum yield in some systems. mdpi.com While specific fluorescence data for this compound is not detailed in the provided context, related compounds are known to be fluorescent, and the quantum yield would be a key parameter in characterizing its photophysical properties. thermofisher.comnih.gov

Mass Spectrometry and Elemental Analysis for Compound Identification

Mass spectrometry (MS) and elemental analysis are fundamental techniques for confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental formula. For this compound, the calculated m/z for the protonated molecule [M+H]⁺ is 268.0791. rsc.org The experimentally found value of 268.0793 is in excellent agreement, confirming the molecular formula C₁₆H₁₃NOS. rsc.org

Elemental Analysis

While not explicitly detailed in the search results, elemental analysis would provide the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which can be compared to the theoretical values calculated from the molecular formula to further verify the compound's identity.

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. While a specific crystal structure for this compound was not found, analysis of related quinoline derivatives, such as 2-chloroquinoline-3-carboxaldehyde, has been performed. nih.gov Such studies reveal details like the crystal system, space group, and cell dimensions. For example, a study on homologous 2-methoxy-4-(thiophen-2-yl)-substituted quinolines showed they crystallize in the P2₁/c or P2₁/n space group, with the packing determined by C—H⋯N hydrogen bonds. nih.gov A crystal structure of this compound would definitively confirm its tautomeric form in the solid state and reveal details about its molecular geometry and intermolecular interactions.

Theoretical and Computational Studies on 7 Methoxy 4 Phenylquinoline 2 Thiol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in providing a detailed understanding of the molecular geometry and electronic landscape of chemical compounds. These computational techniques offer insights that are often complementary to experimental data and can predict molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of quinoline (B57606) derivatives. researchgate.net By optimizing the geometry of 7-Methoxy-4-phenylquinoline-2-thiol, researchers can determine the most stable conformation of the molecule. DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are used to calculate vibrational frequencies and other molecular parameters. nih.gov These theoretical vibrational spectra can be compared with experimental FT-IR and Raman spectra to confirm the molecular structure. researchgate.net

The optimized geometric parameters, such as bond lengths and bond angles, provide a foundational understanding of the molecule's three-dimensional arrangement. For quinoline-based structures, DFT helps in analyzing the planarity of the quinoline ring and the orientation of the phenyl and methoxy (B1213986) substituents.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic transitions of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO is a significant parameter that helps in determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. For this compound, the HOMO is typically localized on the electron-rich parts of the molecule, such as the thiol group and the quinoline ring, while the LUMO is distributed over the aromatic system. This distribution is key to predicting how the molecule will interact with other chemical species. The energy gap can also provide insights into the electronic absorption properties of the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution and reactive sites of a molecule. libretexts.org These maps illustrate the electrostatic potential on the electron density surface, with different colors representing varying potential values. researchgate.net Typically, red and orange areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue and green areas denote regions of positive potential, indicating sites for nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edu By transforming the calculated wave function into localized orbitals, NBO analysis describes the electron density in terms of atomic lone pairs and bonds. nih.gov This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and resonance effects, which contribute to the stability of the molecule.

In the context of this compound, NBO analysis can elucidate the nature of the C-S bond, the delocalization of electrons within the quinoline and phenyl rings, and the electronic influence of the methoxy group. The analysis provides quantitative data on the energy of these interactions, offering a deeper understanding of the factors that stabilize the molecule's structure.

Prediction of Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These descriptors include chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω).

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies.

Chemical Potential (μ) represents the escaping tendency of electrons from an equilibrium system and is calculated as the average of the HOMO and LUMO energies.

Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

| Reactivity Descriptor | Formula | Significance |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to deformation of electron cloud. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Indicates the escaping tendency of electrons. |

| Global Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the energy lowering of a system when it accepts electrons. |

Simulation of Spectroscopic Properties

Computational methods can also be used to simulate spectroscopic data, which can then be compared with experimental results to validate the theoretical model.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating UV-Vis absorption spectra. mdpi.comresearchgate.net By calculating the electronic excitation energies and oscillator strengths, TD-DFT can predict the absorption maxima (λmax) corresponding to electronic transitions, primarily from the HOMO to the LUMO or other low-lying unoccupied orbitals. mdpi.comq-chem.com This information is invaluable for interpreting experimental UV-Vis spectra and understanding the photophysical properties of this compound.

The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). These theoretical chemical shifts can be correlated with experimental NMR data to aid in the structural elucidation of the compound. The accuracy of the GIAO method, often used in conjunction with DFT, provides a reliable means of assigning the signals in the NMR spectrum to specific atoms within the molecule.

| Spectroscopic Technique | Computational Method | Information Obtained |

| UV-Vis Spectroscopy | TD-DFT | Electronic transitions, Absorption maxima (λmax) |

| NMR Spectroscopy | GIAO | ¹H and ¹³C chemical shifts |

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are at the forefront of advancements in photonics and optoelectronics, with applications in optical switching, data storage, and frequency conversion. The NLO response of a molecule is governed by its electronic structure, specifically the presence of a donor-π-acceptor system that facilitates intramolecular charge transfer. Quinoline derivatives, with their extended π-conjugated system, are promising candidates for NLO materials.

For this compound, the methoxy group (-OCH3) at the 7-position can act as an electron-donating group, while the thiol group (-SH) at the 2-position can function as an electron-accepting group. The phenyl ring at the 4-position further extends the π-conjugation of the quinoline core. This arrangement suggests the potential for significant NLO properties. Computational quantum mechanical methods, such as Density Functional Theory (DFT), are instrumental in predicting these properties. By calculating the molecular polarizability (α) and the first hyperpolarizability (β), researchers can estimate the NLO response of the molecule. A high β value is indicative of a strong NLO response. The theoretical investigation would involve optimizing the molecular geometry of this compound and then performing calculations to determine these electronic properties.

Table 1: Calculated Non-Linear Optical (NLO) Properties of a Related Quinoline Derivative

| Parameter | Value | Unit |

| Dipole Moment (μ) | 3.5 | Debye |

| Mean Polarizability (α) | 30 x 10⁻²⁴ | esu |

| First Hyperpolarizability (β) | 150 x 10⁻³⁰ | esu |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules. Actual values for this compound would require specific DFT calculations.

Molecular Modeling and Docking Studies for Biological Target Interaction Mechanisms

Molecular modeling techniques are indispensable tools in drug discovery and development, providing insights into how a ligand might interact with a biological target at the molecular level.

Quinolone scaffolds are known to target bacterial type II topoisomerases, such as DNA gyrase, which are essential enzymes for bacterial DNA replication. nih.gov These enzymes represent validated targets for antibacterial drugs. nih.gov Molecular docking simulations can be employed to predict the binding affinity and mode of interaction of this compound with the active site of DNA gyrase. The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. nih.gov The docking studies would involve preparing the 3D structure of the ligand and the protein, and then using a docking algorithm to predict the most stable binding poses. Key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues of the binding pocket, would be analyzed.

Similarly, cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.gov CDK2, in particular, is a significant target for the development of cancer therapeutics. nih.gov Molecular docking studies could explore the potential of this compound to act as a CDK2 inhibitor. nih.gov The binding energy and the specific interactions with the ATP-binding pocket of CDK2 would be calculated to assess its inhibitory potential.

Table 2: Predicted Binding Affinities from Molecular Docking Studies

| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| DNA Gyrase | This compound | -8.5 | Asp73, Gly77, Arg76 |

| Cyclin-Dependent Kinase 2 (CDK2) | This compound | -7.9 | Leu83, Lys33, Asp145 |

Note: The binding affinities and interacting residues are hypothetical and would need to be determined through actual molecular docking simulations.

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the conformational flexibility of the ligand and the stability of the ligand-protein complex over time. mdpi.com An MD simulation would be performed on the docked complex of this compound with its target protein (e.g., DNA gyrase or CDK2). The simulation would track the movements of all atoms in the system over a period of nanoseconds.

Mechanistic Elucidation of Chemical Transformations via Computational Approaches

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into transition states, reaction pathways, and the factors that control reactivity. For this compound, computational methods can be used to study various chemical transformations. For example, the tautomerism between the thiol and thione forms of the molecule can be investigated. DFT calculations can be used to determine the relative energies of the two tautomers and the energy barrier for their interconversion.

Furthermore, computational studies can elucidate the mechanism of synthetic routes to this compound or its subsequent reactions. For instance, the mechanism of a Suzuki coupling reaction to introduce the phenyl group at the 4-position could be modeled to understand the role of the palladium catalyst and the various intermediates involved. nih.gov These studies provide a molecular-level understanding of the reaction, which can be valuable for optimizing reaction conditions and designing new synthetic methodologies. nih.gov

Advanced Research Applications of 7 Methoxy 4 Phenylquinoline 2 Thiol

Molecular Probes and Chemosensors Development

The presence of a thiol (-SH) group, which exists in tautomeric equilibrium with its thione (=S) form, is central to the application of 7-Methoxy-4-phenylquinoline-2-thiol in chemosensor design. researchgate.net This functionality provides a reactive site for binding with various analytes, leading to detectable changes in the molecule's photophysical properties.

The design of chemosensors based on this compound leverages the versatile reactivity of its thiol group. This group can act as a nucleophile, is redox-active, and has a high affinity for certain metal ions. researchgate.netnih.gov These properties allow for the development of sensors that operate through several distinct mechanisms.

Sensing of Metal Ions: Quinoline-2-thiol (B7765226) derivatives are recognized as effective fluorescent chemosensors for various metal ions, including heavy metals like mercury (Hg²⁺), silver (Ag⁺), and copper (Cu²⁺). researchgate.net The primary sensing mechanism involves the coordination of the metal ion by the sulfur atom of the thiol group. This interaction often leads to quenching of the molecule's fluorescence through a process known as photoinduced electron transfer (PET). researchgate.net In its ground state, the sensor might be fluorescent, but upon binding the metal ion, a new non-radiative pathway is introduced, effectively "turning off" the fluorescence and signaling the presence of the analyte.

Sensing of Thiol-Containing Biomolecules and Other Species: The thiol group's reactivity can be harnessed to detect biologically important thiols like cysteine and glutathione. nih.gov Common strategies that could be applied to this compound include:

Nucleophilic Substitution/Addition: The sensor can be modified with a leaving group. A nucleophilic thiol analyte can displace this group, altering the electronic structure of the quinoline (B57606) core and causing a change in the fluorescent signal. nih.gov

Disulfide Cleavage: A non-fluorescent dimer of the quinoline-thiol can be synthesized, linked by a disulfide bond. In the presence of a reducing analyte like a thiol, this bond is cleaved, releasing the fluorescent monomer and "turning on" the signal. nih.gov

Reaction with Reactive Species: Research on quinoline-2-thiol has shown its potential to detect reactive nitrogen species like nitroxyl (B88944) (HNO). researchgate.net The reaction between the analyte and the thiol group leads to a distinct increase in fluorescence, providing a clear signal. researchgate.net

Table 1: Potential Sensing Mechanisms of this compound

| Target Analyte | Potential Sensing Mechanism | Expected Signal Change |

| Metal Ions (e.g., Hg²⁺, Cu²⁺) | Coordination with the thiol group, leading to Photoinduced Electron Transfer (PET). researchgate.net | Fluorescence quenching ("Turn-off") |

| Thiol Biomolecules (e.g., Cysteine) | Disulfide bond cleavage in a sensor dimer. nih.gov | Fluorescence enhancement ("Turn-on") |

| Reactive Nitrogen Species (e.g., HNO) | Specific chemical reaction with the thiol group. researchgate.net | Fluorescence enhancement ("Turn-on") |

The effectiveness of a fluorescent chemosensor is fundamentally determined by its photophysical properties. For this compound, these properties are dictated by its core structure and the influence of its substituents. The molecule exists as a tautomeric equilibrium between the quinoline-2-thiol and the quinoline-2(1H)-thione forms. Quantum mechanical calculations and spectral data confirm that the thione tautomer is typically the major, non-fluorescent form. researchgate.net

This inherent lack of fluorescence is a key advantage for "turn-on" sensing. A chemical reaction with an analyte that converts the thione back to a fluorescent thiol derivative (or an alkylated, fluorescent form) results in a low-background, high-contrast signal. researchgate.net

The photophysical characteristics can be finely tuned by the substituents on the quinoline ring. sciforum.net

Electron-Donating Groups: The 7-methoxy group acts as an electron-donating group, which can influence the energy of the molecule's frontier orbitals and thereby affect the fluorescence wavelength and quantum yield. sciforum.netresearchgate.net

Electron-Accepting Groups & Conjugation: The 4-phenyl group extends the π-conjugated system of the molecule. Increased conjugation generally leads to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra. mdpi.com

Studies on related substituted quinoline systems (carbostyrils) show that the position of such groups is critical. For instance, a methoxy (B1213986) group at the 6-position can result in fluorescence at a longer wavelength compared to a 7-methoxy derivative, although both may have low quantum yields in their base state. sciforum.net The introduction of additional groups can dramatically improve these properties; for example, adding a second methoxy group to a dicyanocarbostyril was shown to produce a system with an excellent quantum yield of around 50%. sciforum.net

Table 2: Photophysical Properties of Related Phenyl-Substituted Quinoline Compounds

| Compound | Absorption Maxima (nm) | Emission Maxima (nm) | Key Structural Feature |

| 5,7-diphenylquinoline | 210, 255, 335 | 382.4 | Two phenyl groups on the quinoline core. mdpi.com |

| 2,5,7-triphenylquinoline | 210, 275, 350 | 393.6 | Three phenyl groups, increasing conjugation. mdpi.com |

| 3,4-dicyano-6,7-dimethoxy-carbostyril | 450 | 520 | Multiple electron-donating and accepting groups leading to high quantum yield (~50%). sciforum.net |

This table illustrates general principles of how substitution affects the photophysical properties of quinoline-based fluorophores.

Applications in Materials Science

The unique combination of a rigid, planar quinoline backbone and a versatile thiol functional group makes this compound a promising candidate for the development of advanced organic materials.

Quinoline-based structures are foundational to many functional materials, finding use in applications like Organic Light-Emitting Diodes (OLEDs) due to their photoluminescence and charge-transporting properties. mdpi.comnih.gov this compound serves as a valuable building block for more complex functional systems. The thiol group provides a reactive handle for incorporating the quinoline unit into larger architectures through techniques like thiol-ene chemistry or by forming self-assembled monolayers on gold surfaces, paving the way for applications in molecular electronics and sensing arrays.

The thiol group is a well-known redox-active center. ontosight.ainih.gov This reactivity is fundamental to the function of many biological systems, such as in the amino acid cysteine, which plays a critical role in protein structure and cellular redox homeostasis. nih.govnih.gov The thiol group in this compound can undergo reversible oxidation to form various species, making it a molecular-level redox switch.

This capability allows for the design of materials whose properties can be modulated by an electrical potential or chemical oxidants/reductants. For example, polymers incorporating this quinoline-thiol unit could have tunable conductivity or optical properties based on the oxidation state of the sulfur atom. This opens up possibilities for creating smart materials for energy storage, electrochromic devices, and responsive drug delivery systems.

Table 3: Oxidation States of the Thiol Group and Potential Material Functions

| Oxidation State | Chemical Form | Potential Function |

| Reduced | Thiol/Thiolate (-SH / -S⁻) | Nucleophilic handle for synthesis, metal coordination site. nih.gov |

| Oxidized | Disulfide (-S-S-) | Covalent cross-linking in polymers, reversible redox state. nih.gov |

| Further Oxidized | Sulfenic Acid (-SOH) | Reactive intermediate for further functionalization. nih.govnih.gov |

Catalytic Applications Beyond Coordination Complexes

While the thiol group is an excellent ligand for metal catalysts (coordination complexes), research into the direct catalytic applications of this compound itself, acting as an organocatalyst, is an emerging area. The nucleophilic nature of the thiolate anion could potentially be harnessed to catalyze certain organic reactions, such as Michael additions or acyl transfer reactions, though specific studies in this area are limited.

Future Research Directions and Emerging Opportunities for 7 Methoxy 4 Phenylquinoline 2 Thiol

Novel Synthetic Route Development for Enhanced Efficiency and Sustainability

Traditional synthetic methods for quinoline (B57606) synthesis, such as the Skraup, Friedländer, and Conrad-Limpach reactions, often require harsh conditions, toxic reagents, and lengthy reaction times, leading to environmental concerns and high costs. researchgate.net Future research must prioritize the development of novel, efficient, and sustainable synthetic routes for 7-Methoxy-4-phenylquinoline-2-thiol.

Green chemistry principles offer a roadmap for this endeavor. The focus should be on one-pot, multi-component reactions that maximize atom economy and reduce waste. nih.gov The use of environmentally benign solvents like water, ethanol (B145695), or deep eutectic solvents is a promising avenue. tandfonline.com Furthermore, the exploration of novel catalytic systems, such as reusable magnetic nanoparticles or metal-organic frameworks (MOFs), could significantly enhance reaction efficiency and facilitate catalyst recovery and reuse. tandfonline.comnih.gov Microwave-assisted synthesis represents another powerful tool, often leading to dramatically reduced reaction times and improved yields compared to conventional heating. mdpi.com Adapting these modern methodologies to the specific synthesis of this compound is a critical step toward making this compound more accessible for widespread research and application.

| Feature | Traditional Synthesis (e.g., Friedländer, Skraup) | Green Synthetic Approaches |

| Conditions | Often harsh (high temperatures, strong acids) researchgate.net | Mild reaction conditions nih.gov |

| Solvents | Often uses toxic, non-biodegradable solvents | Water, ethanol, ionic liquids, or solvent-free tandfonline.commdpi.com |

| Efficiency | Can have lower yields and require multi-step processes | Higher yields, often via one-pot reactions nih.govtandfonline.com |

| Catalysts | Often uses stoichiometric, non-reusable reagents | Recyclable catalysts (e.g., nanoparticles, MOFs) tandfonline.comnih.gov |

| Sustainability | Generates significant chemical waste | High atom economy, reduced waste streams |

Exploration of Unconventional Reactivity Patterns and Novel Transformations

The chemical structure of this compound offers multiple sites for chemical modification, yet its full reactive potential remains largely untapped. A significant area for future research is the exploration of its unconventional reactivity. The compound exists in a tautomeric equilibrium between the thiol form and the quinoline-2(1H)-thione form. semanticscholar.orgresearchgate.net Computational studies have predicted that the thione tautomer is generally more stable. semanticscholar.orgresearchgate.net A detailed investigation into the distinct reactivity of each tautomer could unlock novel chemical transformations.

The thiol group is a particularly versatile handle. It is nucleophilic, susceptible to oxidation, and can coordinate with metals, making it a prime candidate for a variety of reactions. semanticscholar.org Future work could explore its use in:

Click Chemistry: Employing thiol-ene or thiol-yne reactions for the facile construction of complex molecular architectures and bioconjugates.

Photocatalysis: Using visible light-promoted reactions to achieve novel bond formations under mild conditions. mdpi.com

Metal-Catalyzed Cross-Coupling: Expanding the library of derivatives by forming new carbon-sulfur bonds.

Furthermore, the quinoline ring itself, along with the phenyl and methoxy (B1213986) substituents, offers opportunities for late-stage functionalization through methods like C-H activation, enabling the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies. frontiersin.org

Advanced Spectroscopic and Imaging Techniques for Real-Time Monitoring

A comprehensive understanding of the structure and behavior of this compound requires the application of advanced analytical techniques. While standard methods like NMR and IR spectroscopy are essential for basic characterization, more sophisticated approaches can provide deeper insights. researchgate.nettandfonline.com

Future studies should employ a combination of experimental and theoretical methods. The integration of Fourier-transform infrared (FT-IR) and Raman spectroscopy with Density Functional Theory (DFT) calculations can provide an unambiguous assignment of vibrational modes, confirming structural details and tautomeric preferences. researchgate.net Advanced 2D NMR techniques can fully elucidate the complex structure and spatial relationships between atoms. mdpi.com

Moreover, given that alkylated quinoline-2-thiol (B7765226) derivatives can exhibit fluorescence, there is a significant opportunity to study the photophysical properties of this compound. semanticscholar.orgresearchgate.net Time-resolved fluorescence spectroscopy could be used to monitor its interactions with biological molecules or its participation in chemical reactions in real-time. This opens the door to developing fluorescent probes where changes in the emission spectrum signal specific events, such as metal chelation or pH changes. semanticscholar.orggrowingscience.com

| Technique | Application for this compound | Potential Insights |

| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals. researchgate.netmdpi.com | Precise structural confirmation and elucidation of complex derivatives. |

| FT-IR/Raman with DFT Calculations | Vibrational mode analysis and comparison with theoretical models. researchgate.net | Confirmation of tautomeric form, understanding of bond strengths and molecular geometry. |

| Fluorescence Spectroscopy | Investigation of emission properties upon excitation. semanticscholar.orgresearchgate.net | Real-time monitoring of binding events, pH changes, or reaction kinetics. |

| Time-Resolved Spectroscopy | Studying the lifetime of excited states and dynamic processes. | Understanding mechanisms of fluorescence quenching or enhancement. researchgate.net |

| X-ray Crystallography | Determining the solid-state molecular structure. researchgate.net | Definitive proof of structure, bond lengths, and intermolecular interactions in the crystal lattice. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and pharmaceutical research. nih.gov These powerful computational tools can accelerate the discovery and optimization of novel compounds by predicting properties and generating new molecular ideas. springernature.com For this compound, integrating AI/ML offers a significant opportunity to explore a vast chemical space efficiently.

Key applications include:

De Novo Design: Using generative models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to design novel derivatives of the parent compound with optimized properties. nih.govspringernature.com These models can learn the underlying rules of chemical structure and suggest new molecules with enhanced activity or desired physicochemical characteristics.

Property Prediction: Training ML models to predict biological activities, pharmacokinetic profiles (ADMET), or material properties (e.g., fluorescence quantum yield) for newly designed analogues. mdpi.comresearchgate.net This allows for the in silico screening of thousands of potential compounds, prioritizing the most promising candidates for synthesis and testing.

Synthetic Route Prediction: AI can also assist in planning the synthesis of novel derivatives by predicting reaction outcomes and suggesting optimal synthetic pathways, thereby saving time and resources in the lab. researchgate.net

Expansion into Emerging Niche Applications (e.g., Optoelectronics, Advanced Diagnostics)

The unique combination of a quinoline core, a thiol group, and specific substituents suggests that this compound could be a valuable candidate for several niche applications beyond traditional medicine.

Optoelectronics: Quinoline derivatives have been investigated for their electrochemical and photophysical properties, with some showing potential for use in Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net The fluorescence of related quinoline thiols suggests that this compound, or its derivatives, could be explored as an emissive material. The thiol group provides a convenient anchor for grafting the molecule onto surfaces, a desirable feature for building electronic devices.

Advanced Diagnostics: The thiol group is an excellent metal chelator, and the quinoline moiety can act as a fluorophore. semanticscholar.org This combination is ideal for creating chemosensors. Research has shown that quinoline-2-thiol derivatives can act as fluorescent "turn-off" sensors for various metal ions. semanticscholar.orggrowingscience.com Future work should focus on evaluating the selectivity and sensitivity of this compound for specific metal ions or other analytes. It could also be developed into a fluorescent probe for detecting biologically important species like nitroxyl (B88944) (HNO) or for monitoring changes in intracellular pH. researchgate.net

| Application Area | Research Focus | Underlying Properties |

| Optoelectronics | Development of new emissive materials for OLEDs or fluorescent markers. | Potential fluorescence, electrochemical activity, ability to functionalize surfaces via thiol group. researchgate.net |

| Advanced Diagnostics | Creation of selective fluorescent chemosensors for metal ions (e.g., Hg²⁺, Cu²⁺). semanticscholar.orggrowingscience.com | Metal chelation by the thiol group, fluorescence quenching/enhancement by the quinoline core. semanticscholar.org |

| Advanced Diagnostics | Design of probes for biologically relevant small molecules (e.g., pH, HNO). researchgate.net | Reactivity of the thiol/thione system and responsive fluorescence of the quinoline scaffold. researchgate.net |

Multidisciplinary Research Collaborations for Comprehensive Insights

Realizing the full potential of this compound is not a task for a single scientific discipline. The path from a synthesized molecule to a functional device or a powerful research tool requires a deeply collaborative approach. Future progress will depend on building bridges between different fields of expertise.

Synthetic and Computational Chemistry: Organic chemists can synthesize novel derivatives envisioned by computational chemists using AI/ML tools. nih.gov

Materials Science and Chemistry: Materials scientists can work with chemists to fabricate and test optoelectronic devices or sensor platforms using the newly synthesized compounds. researchgate.net

Biology and Chemistry: Collaborations with biologists and pharmacologists are essential for evaluating the utility of these compounds as diagnostic probes in cellular systems or for exploring other potential biological activities. nih.gov

Such multidisciplinary efforts will ensure that the fundamental chemical knowledge of this compound is translated into practical innovations, driving progress in fields ranging from materials science to biomedical diagnostics.

Q & A

Q. What are the recommended synthetic routes for 7-Methoxy-4-phenylquinoline-2-thiol, and how can intermediates be optimized for yield?

A common approach involves multi-step synthesis starting with functionalized quinoline precursors. For example:

- Step 1 : Introduce the methoxy group at the 7-position via nucleophilic substitution or Ullmann coupling under basic conditions (e.g., K₂CO₃/DMF) .

- Step 2 : Incorporate the phenyl group at the 4-position using Suzuki-Miyaura cross-coupling with phenylboronic acid and a Pd catalyst (e.g., PdCl₂(PPh₃)₂) .

- Step 3 : Install the thiol group at the 2-position via thiolation reagents (e.g., P₂S₅ or Lawesson’s reagent) under anhydrous conditions .

Optimization : Monitor reaction progress with TLC or HPLC. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of boronic acid for Suzuki coupling) to minimize side products. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How should researchers characterize the purity and structure of this compound?